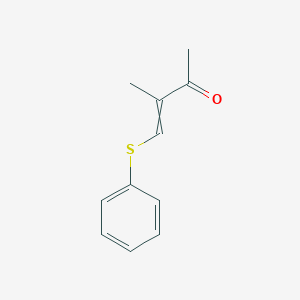
Silacyclobutene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrosilete is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms within its molecular structure, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrosilete typically involves the reduction of corresponding indole derivatives. One common method is the reduction of indoles containing acceptor groups in the indole ring, which activates the ring for reduction . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran or ethanol.
Industrial Production Methods
Industrial production of 2,3-Dihydrosilete may involve large-scale reduction processes using continuous flow reactors to ensure consistent product quality and yield. The choice of reducing agents and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydrosilete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Further reduction can lead to the formation of fully saturated silicon-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, alkoxides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Fully saturated silicon-containing compounds.
Substitution: Substituted silicon derivatives with various functional groups.
Applications De Recherche Scientifique
2,3-Dihydrosilete has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,3-Dihydrosilete involves its interaction with molecular targets through its silicon atoms. The silicon atoms can form stable bonds with various functional groups, allowing the compound to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which enable the compound to exert its effects in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroindole: Similar in structure but lacks silicon atoms.
2,3-Dihydrobenzofuran: Contains oxygen instead of silicon.
2,3-Dihydrothiophene: Contains sulfur instead of silicon.
Uniqueness
2,3-Dihydrosilete is unique due to the presence of silicon atoms in its structure, which imparts distinct chemical and physical properties compared to its oxygen, sulfur, and carbon analogs. This uniqueness makes it valuable for applications that require specific interactions with silicon.
Propriétés
Formule moléculaire |
C3H5Si |
|---|---|
Poids moléculaire |
69.16 g/mol |
InChI |
InChI=1S/C3H5Si/c1-2-4-3-1/h2H,1,3H2 |
Clé InChI |
GPYSWSYPQIBYAX-UHFFFAOYSA-N |
SMILES canonique |
C1C[Si]=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


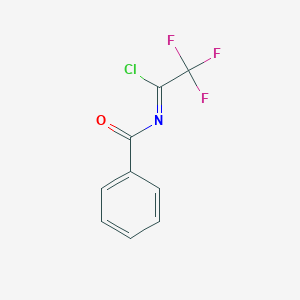
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)

![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
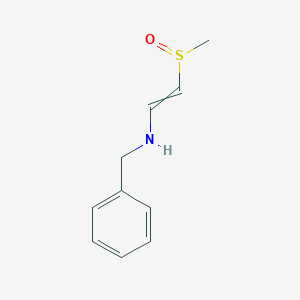
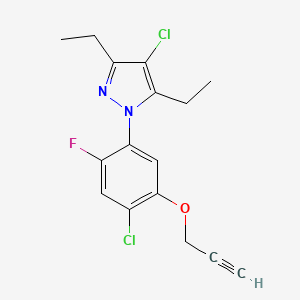

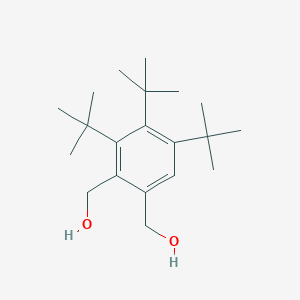
![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)
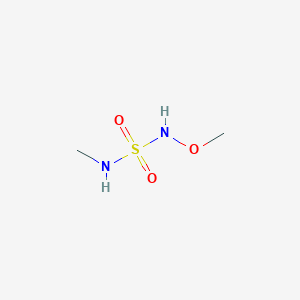

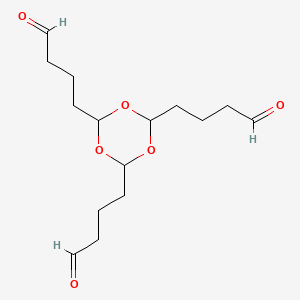
![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
